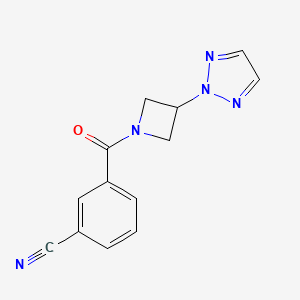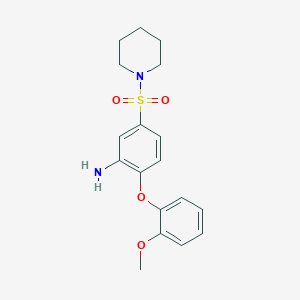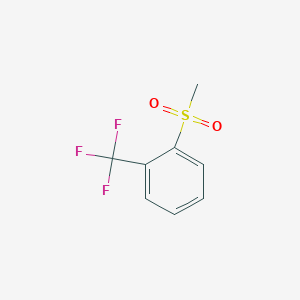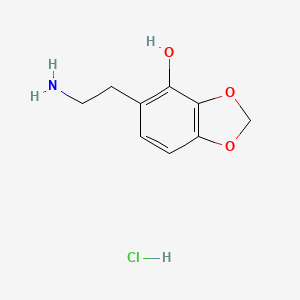![molecular formula C15H19ClN2O2 B2699933 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride CAS No. 1423027-61-5](/img/structure/B2699933.png)
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Functional Materials
The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride can be related to the broader class of furan derivatives, which have shown significant importance in the development of sustainable materials and fuels. Furan derivatives, such as those derived from 5-Hydroxymethylfurfural (HMF), have been extensively researched for their potential applications in producing monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. This is due to their versatility as platform chemicals that could replace non-renewable hydrocarbon sources to a great extent in the chemical industry. The synthesis of HMF from plant feedstocks and its use in creating a wide array of important HMF derivatives highlight the potential of furan derivatives in contributing to the chemistry of sustainable materials and fuels (Chernyshev et al., 2017).
Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, shares functional groups similar to those in this compound. It has been recognized for its antimicrobial potential, which arises from its unique chemical structure that includes reactive hydroxyl and amino groups. These groups contribute to its ability to act as a potent antimicrobial agent. The application of chitosan in antimicrobial systems has gained interest due to its efficacy in inhibiting various microbial activities. Understanding the mechanisms behind chitosan's antimicrobial mode of action can provide insights into the potential antimicrobial applications of related compounds, including furan derivatives (Raafat & Sahl, 2009).
Reactions with Nucleophiles
The reactivity of furan derivatives with nucleophiles has been explored to synthesize a wide range of compounds, including amides and other cyclic and heterocyclic compounds. This reactivity pattern suggests that this compound could potentially serve as a precursor in the synthesis of diverse bioactive molecules or functional materials. The ability to undergo reactions with various C-, N-, N,N-, and N,O-nucleophilic agents highlights the versatility of furan-containing compounds in chemical synthesis and the potential for creating novel materials and pharmaceuticals (Kamneva et al., 2018).
Propiedades
IUPAC Name |
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTZFDNYNQKJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)
